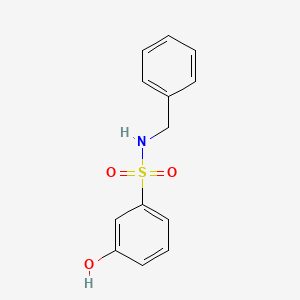

N-Benzyl-3-hydroxybenzene-1-sulfonamide

Description

N-Benzyl-3-hydroxybenzene-1-sulfonamide (CAS: 1082398-48-8) is a sulfonamide derivative featuring a benzyl group attached to the sulfonamide nitrogen and a hydroxyl substituent at the 3-position of the benzene ring. Its molecular formula is C₁₃H₁₃NO₃S, with a molecular weight of 263.31 g/mol (calculated from constituent atoms). The compound is commercially available at 95% purity and is utilized in pharmaceutical and chemical research, though specific applications require further exploration .

Properties

IUPAC Name |

N-benzyl-3-hydroxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c15-12-7-4-8-13(9-12)18(16,17)14-10-11-5-2-1-3-6-11/h1-9,14-15H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZNJKABLNZBBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC(=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Synthesis

N-Benzyl-3-hydroxybenzene-1-sulfonamide is primarily utilized as a reagent in organic synthesis. It serves as an intermediate in the production of various organic compounds, particularly in the synthesis of sulfonamides and other biologically active molecules. The compound can undergo several chemical reactions, including:

- Oxidation : Converts to sulfonyl chlorides using reagents like hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂).

- Reduction : Can be reduced to amines via reductive amination with sodium cyanoborohydride (NaBH₃CN).

- Substitution : Engages in substitution reactions with amines to form various sulfonamide derivatives.

Biological Applications

In biological research, this compound has been investigated for its antimicrobial properties . Studies have shown that it exhibits inhibitory effects against certain bacterial strains by targeting essential bacterial enzymes.

Case Study: Antibacterial Activity

A study characterized N-benzyl-3-sulfonamidopyrrolidines (gyramides), which are structurally related to this compound. These compounds were found to inhibit DNA gyrase, an essential enzyme for bacterial replication, with minimum inhibitory concentrations (MICs) ranging from 2.5 to 160 μM against various pathogens such as Escherichia coli and Staphylococcus aureus . This suggests potential for developing new antibiotics based on this class of compounds.

Medicinal Chemistry

The compound is also being explored for its potential in drug development. Its unique chemical structure allows for the design of novel therapeutic agents.

Case Study: Drug Development

Recent research focused on sulfonamide-based glycosides demonstrated promising anticancer activities. These compounds were evaluated against multiple cancer cell lines, showing significant cytotoxic effects, particularly in breast cancer cells (MCF-7) and colon cancer cells (HCT-116). The IC₅₀ values indicated effective inhibition of cell proliferation .

Industrial Applications

In addition to its roles in research and medicine, this compound has applications in the industrial sector. It is used in the production of materials with specific properties, such as non-linear optical materials, which are essential in photonics and telecommunications.

Summary Table of Applications

Mechanism of Action

The mechanism by which N-Benzyl-3-hydroxybenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

N-Benzyl-4-hydroxybenzene-1-sulfonamide (CAS: 96155-81-6) differs by the hydroxyl group’s position (4- vs. 3-). This positional change impacts electronic distribution and hydrogen-bonding capacity. For instance:

- 4-hydroxy derivatives lack this intramolecular interaction, leading to higher polarity and aqueous solubility .

| Property | N-Benzyl-3-hydroxybenzene-1-sulfonamide | N-Benzyl-4-hydroxybenzene-1-sulfonamide |

|---|---|---|

| CAS Number | 1082398-48-8 | 96155-81-6 |

| Molecular Weight (g/mol) | 263.31 | 263.31 |

| Purity | 95% | 95% |

| Key Structural Feature | 3-hydroxy substitution | 4-hydroxy substitution |

Substituent Variations on the Sulfonamide Nitrogen

a) N,N-Dimethyl vs. N-Benzyl Groups

- 3-Hydroxy-N,N-dimethylbenzene-1-sulfonamide (CAS: 30988-91-1) has two methyl groups on the sulfonamide nitrogen. However, the electron-donating methyl groups may decrease the sulfonamide’s acidity compared to the N-benzyl analog .

- This compound ’s benzyl group introduces steric bulk and electron-withdrawing effects (via conjugation), which could influence binding affinity in biological systems.

| Property | 3-Hydroxy-N,N-dimethylbenzene-1-sulfonamide | This compound |

|---|---|---|

| Molecular Formula | C₈H₁₁NO₃S | C₁₃H₁₃NO₃S |

| Molecular Weight (g/mol) | 201.24 | 263.31 |

| InChIKey | UYUXDZBGNARSPX-UHFFFAOYSA-N | Not reported |

b) N-Hydroxy Derivatives

3-Bromo-N-hydroxybenzene-1-sulfonamide (CAS: 950833-93-9) replaces the benzyl group with a hydroxylamine moiety. The bromine atom at the 3-position increases molecular weight (252.09 g/mol) and introduces electronegativity, which elevates acidity (pKa ~6.21) compared to non-halogenated analogs. This compound’s reactivity is likely enhanced in substitution reactions due to the bromine leaving group .

Functional Group Modifications

a) Sulfonamide vs. Sulfonate

Potassium 3-hydroxy-4-methoxybenzene-1-sulfonate (CAS: 52117-13-2) is a sulfonate salt, differing in the replacement of the sulfonamide group with a sulfonate (-SO₃⁻K⁺). Sulfonates are more water-soluble due to their ionic nature, whereas sulfonamides exhibit greater lipid solubility, impacting their pharmacokinetic profiles .

b) Sulfonamide vs. Ester

Benzyl 3-hydroxybenzoate (CAS: 77513-40-7) replaces the sulfonamide with an ester group. Esters are generally more hydrolytically labile, whereas sulfonamides are resistant to hydrolysis under physiological conditions, making the latter more suitable for drug design .

Key Research Findings

- Halogenation Impact : Bromine substitution (as in ) introduces both steric and electronic effects, favoring interactions in hydrophobic binding pockets .

Chemical Reactions Analysis

Hydrogenolytic N-Benzyl Deprotection

The N-benzyl group undergoes catalytic hydrogenolysis under mild conditions using Pd/C and Nb₂O₅/C as co-catalysts. This reaction selectively removes the benzyl protecting group while preserving other functional groups, yielding 3-hydroxybenzenesulfonamide .

| Entry | Substrate | Catalyst System | Solvent | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | N-Benzyl derivative | 5% Pd/C + Nb₂O₅/C | MeOH | 45 | >99 |

| 2 | N-Benzyl derivative | 5% Pd/C + Nb₂O₅/C | i-PrOH | 45 | 98 |

Mechanism : Nb₂O₅/C enhances the electrophilicity of Pd/C by facilitating hydrogen activation, enabling efficient cleavage of the C–N bond without affecting adjacent groups like tert-butyldimethylsilyl (TBS) ethers .

Schiff Base Formation via Hydroxyl Group Condensation

The phenolic hydroxyl group participates in condensation reactions with aldehydes or amines to form imine or Schiff base derivatives. For example, reaction with benzaldehyde under acidic conditions yields N-benzyl-3-[(E)-(benzylimino)methyl]benzene-1-sulfonamide :

Reaction Conditions :

-

Benzaldehyde (1.2 equiv), sodium acetate (2 equiv), acetic acid (catalytic), reflux (24 h).

Characterization Data :

-

IR : ν(C=N) 1628 cm⁻¹.

-

¹H NMR (CDCl₃) : δ 8.39 (s, 1H, imine H), 7.80 (d, J=2.4 Hz, 1H), 4.83 (s, 2H, N–CH₂–Ph).

N-Alkylation of the Sulfonamide Group

The sulfonamide nitrogen undergoes alkylation with alcohols or alkyl halides. A Co-catalyzed method using tert-butyl isocyanide enables coupling with organic azides, producing N-alkylated derivatives :

General Protocol :

-

Catalyst: Co(acac)₂ (5 mol%), tert-butyl isocyanide (1.2 equiv).

-

Solvent: MeCN, 60°C, 12 h.

Functional Group Tolerance :

-

Compatible with electron-rich/deprived aryl rings and heterocycles.

C–N Cross-Coupling for N-Arylation

Palladium-catalyzed coupling with aryl halides introduces aryl groups to the sulfonamide nitrogen. Fe-MIL-101 frameworks enable ligand-free conditions in water :

| Catalyst | Aryl Halide | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Pd/C | 4-Bromotoluene | H₂O | 80 | 89 |

| Fe-MIL-101 | 2-Chloropyridine | H₂O | 100 | 78 |

Scope : Effective for (hetero)aryl chlorides and bromides with electron-withdrawing/donating groups .

Hydroxyl Group Functionalization

The phenolic –OH undergoes typical transformations:

Etherification

-

Conditions : Alkyl bromide (1.1 equiv), K₂CO₃ (2 equiv), DMF, 80°C.

Acylation

Sulfonamide Hydrolysis Resistance

Unlike primary sulfonamides, N-benzyl derivatives exhibit stability under acidic/basic hydrolysis conditions (e.g., 6M HCl, 100°C, 24 h), retaining >95% integrity .

Biological Activity Modulation via Structural Analogues

While not a direct reaction, structural modifications of N-benzyl-3-hydroxybenzene-1-sulfonamide have been explored for targeting enzymes like HDAC6 and NLRP3 inflammasome:

-

HDAC6 Inhibition : Introduction of 3-carboxy-coumarin moieties enhances potency (IC₅₀ ~0.2 μM) .

-

NLRP3 Selectivity : Cyclization of the sulfonamide nitrogen reduces activity, emphasizing the importance of the N-benzyl group .

This compound’s versatility in coupling, deprotection, and functionalization reactions positions it as a valuable intermediate in medicinal chemistry and materials science. Continued exploration of its reactivity could unlock novel applications in targeted drug design .

Preparation Methods

Traditional Solution-Phase Synthesis

The most widely reported method for synthesizing N-Benzyl-3-hydroxybenzene-1-sulfonamide involves the nucleophilic substitution of 3-hydroxybenzenesulfonyl chloride with benzylamine in a polar aprotic solvent. The reaction proceeds under mild conditions, typically at room temperature, to form the sulfonamide bond. Key steps include:

-

Reaction Mechanism : Benzylamine acts as a nucleophile, attacking the electrophilic sulfur atom in 3-hydroxybenzenesulfonyl chloride. This displaces the chloride ion, yielding the sulfonamide product and hydrochloric acid as a byproduct .

-

Optimized Conditions : A stoichiometric ratio of 1:1.2 (sulfonyl chloride to benzylamine) in anhydrous dichloromethane or tetrahydrofuran ensures complete conversion. Triethylamine is often added to neutralize HCl, preventing side reactions .

-

Yield and Purity : The crude product is purified via recrystallization from ethanol/water mixtures, achieving yields of 70–85% . Thin-layer chromatography (TLC) with ethyl acetate/hexane (1:4) is used to monitor reaction progress .

Oxyma-O-Sulfonate-Mediated Synthesis

An alternative route employs Oxyma-O-sulfonates as intermediates, which enhance reaction efficiency and reduce side products. This method, adapted from procedures for analogous sulfonamides, involves two steps:

-

Formation of Oxyma-O-sulfonate : 3-Hydroxybenzenesulfonyl chloride reacts with Oxyma (ethyl cyano(hydroxyimino)acetate) to form a stable sulfonate ester.

-

Amination with Benzylamine : The sulfonate ester undergoes nucleophilic displacement with benzylamine, yielding the final product .

Advantages :

-

Higher functional group tolerance compared to direct sulfonylation.

-

Reduced epimerization risk in chiral systems.

-

Yields of 75–80% for structurally related compounds, as demonstrated in the synthesis of N-Benzyl-4-methylbenzenesulfonamide .

Mechanochemical Synthesis

Recent advances in solvent-free methods have enabled the mechanochemical preparation of sulfonamides via ball milling. In this approach:

-

Reactants : 3-Hydroxybenzenesulfonyl chloride and benzylamine are mixed in a 1:1 molar ratio.

-

Conditions : The mixture is milled in a stainless-steel jar with grinding balls at 30 Hz for 90–120 minutes .

-

Yield : While specific data for this compound are unavailable, analogous mechanochemical sulfonamide syntheses achieve yields exceeding 85% .

Benefits :

-

Eliminates solvent use, aligning with green chemistry principles.

-

Shortens reaction times from hours to minutes.

Purification and Characterization

Post-synthesis purification and characterization are critical for ensuring product quality:

Purification Techniques

-

Recrystallization : Ethanol/water (3:1) is the preferred solvent system, producing crystalline solids with >95% purity .

-

Column Chromatography : Silica gel eluted with ethyl acetate/hexane (1:3) resolves minor impurities .

Spectroscopic Characterization

-

IR Spectroscopy : Key peaks include S=O stretching at 1320–1156 cm⁻¹ and O–H (phenolic) at 3103–2988 cm⁻¹ .

-

¹H NMR : Distinct signals include aromatic protons (δ 7.6–7.3 ppm), benzyl CH₂ (δ 4.2 ppm), and phenolic OH (δ 5.9 ppm) .

Comparative Analysis of Methods

| Method | Yield | Time | Solvent Use | Scalability |

|---|---|---|---|---|

| Traditional Solution | 70–85% | 2–4 hrs | Moderate | High |

| Oxyma-Mediated | 75 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Benzyl-3-hydroxybenzene-1-sulfonamide, and how can reaction yields be improved?

- Methodological Answer : The synthesis of benzenesulfonamide derivatives typically involves coupling reactions between sulfonyl chlorides and amines. For example, sulfonamide formation can be achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane at 0°C, followed by purification via column chromatography . To optimize yields, parameters such as reaction temperature, stoichiometry of reagents, and catalyst choice (e.g., CuSO₄·5H₂O in click chemistry) should be systematically tested .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure, particularly the benzyl and sulfonamide moieties. Mass spectrometry (MS) and high-performance liquid chromatography (HPLC) are recommended for purity assessment. For example, benzenesulfonamide analogues in similar studies showed distinct NMR shifts for aromatic protons (δ 7.2–8.1 ppm) and sulfonamide NH groups (δ 10–12 ppm) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Accelerated stability studies under controlled humidity, temperature, and light exposure (e.g., ICH guidelines) can predict degradation pathways. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are useful for determining melting points and thermal decomposition profiles. Reference data from NIST on related sulfonamides suggest monitoring for hydrolysis of the sulfonamide bond under acidic/basic conditions .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this compound?

- Methodological Answer : Density functional theory (DFT) calculations, such as those using the B3LYP functional, can model electron density distributions and reaction pathways. For example, studies on sulfonamide inhibitors have used DFT to correlate frontier molecular orbitals (HOMO/LUMO) with biological activity . Software like Gaussian or ORCA can simulate the compound’s interaction with biological targets (e.g., NLRP3 inflammasome) by analyzing charge transfer and binding energies .

Q. What strategies resolve contradictions in reported biological activities of sulfonamide derivatives?

- Methodological Answer : Meta-analysis of published data combined with controlled replication studies can identify confounding variables (e.g., assay conditions, cell lines). For instance, discrepancies in antimicrobial activity might arise from differences in bacterial strains or compound solubility. Standardizing assays (e.g., broth microdilution for MIC determination) and using orthogonal validation methods (e.g., isothermal titration calorimetry for binding affinity) are recommended .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogues?

- Methodological Answer : Systematic modification of substituents (e.g., halogenation at the benzene ring or alkylation of the benzyl group) can elucidate SAR. For example, introducing electron-withdrawing groups (e.g., Cl) at the 3-position enhances electrophilicity and potential bioactivity, as seen in analogues with NLRP3 inhibitory effects . High-throughput screening (HTS) and molecular docking (e.g., AutoDock Vina) can prioritize derivatives for synthesis .

Q. What in vitro models are suitable for evaluating the anti-inflammatory potential of this compound?

- Methodological Answer : NLRP3 inflammasome inhibition assays using THP-1 macrophages or primary human monocytes are standard. Measure IL-1β secretion via ELISA and caspase-1 activation via Western blot. Positive controls (e.g., MCC950) and dose-response curves (IC₅₀ determination) are critical. Studies on benzenesulfonamide analogues highlight the importance of lipophilicity (logP) in cellular permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.